molecular formula C11H17NO2 B3046209 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine CAS No. 120998-51-8

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Cat. No. B3046209
CAS RN: 120998-51-8
M. Wt: 195.26 g/mol
InChI Key: UOZFEYHLCNJLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a chemical compound that belongs to the family of phenethylamines. This compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is responsible for regulating mood, appetite, and sleep. The compound also acts on other neurotransmitter systems such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The compound increases the concentration of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It also increases the levels of dopamine and norepinephrine, which are involved in motivation and arousal. The compound has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in lab experiments are its selectivity for serotonin reuptake inhibition and its potential applications in the field of neuroscience. The compound has been extensively studied for its antidepressant and anxiolytic properties and has shown promise in the treatment of other neurological disorders. The limitations of using this compound in lab experiments are related to its potential side effects and its narrow therapeutic window. The compound may cause adverse effects such as nausea, vomiting, and sexual dysfunction, and its dosage must be carefully monitored to avoid toxicity.

Future Directions

For the research on 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine include the investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and autism. The compound's mechanism of action and its effects on neurotransmitter systems make it a promising candidate for the development of new treatments for these disorders. Further research is also needed to determine the optimal dosage and administration of the compound to minimize its potential side effects and maximize its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selective serotonin reuptake inhibition and its effects on other neurotransmitter systems make it a promising candidate for the development of new treatments for neurological disorders. However, its potential side effects and narrow therapeutic window must be carefully monitored to ensure its safe and effective use. Further research is needed to determine the optimal dosage and administration of the compound and to explore its potential applications in other areas of neuroscience.

Scientific Research Applications

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine has been used in scientific research for its potential applications in the field of neuroscience. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

3-(3-methoxyphenoxy)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-4-8-14-11-6-3-5-10(9-11)13-2/h3,5-6,9,12H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZFEYHLCNJLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600543
Record name 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120998-51-8
Record name 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 3-chloro-1-(3-methoxyphenoxy)propane (1.27 g, 6.33 mmol) was dissolved in methanol (25 mL) and added to a 40 wt % aqueous solution of methylamine (25 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 4 h. After cooling, the solution was concentrated by rotary evaporation, and saturated NaCl solution (50 mL) was added. The mixture was acidified to pH 1 with 10% HCl solution, and extracted with CHCl3 (4×25 mL) to remove impurities. The pH of the aqueous phase was adjusted to 7 with 10% NaOH solution, and the mixture was extracted with ether (4×30 mL) to remove impurities. The aqueous phase was basified with 10% NaOH solution to pH 11. The mixture was extracted with ether (4×50 mL). The combined ether extracts were dried (MgSO4), filtered and concentrated by rotary evaporation to give a residue. The residue was briefly dried under high vacuum producing a light-brown oil (0.11 g). The oil was purified by column chromatography on silica gel (10 g) eluting with CHCl3—CH3OH (1:1, v/v) to remove impurities, followed by CHCl3—CH3OH-Et3N (50:50:2, v/v/v) to collect the product (Rf 0.27). Selected fractions containing the product were combined and concentrated by rotary evaporation. The resulting brown oil was dissolved in CHCl3, and the CHCl3 solution was dried (MgSO4), filtered and concentrated by rotary evaporation to a residue. The residue was dried briefly under vacuum to give 0.021 g (1.7%) of a light-brown oil. The compound exhibits a Ki of 5300 nM.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 3
Reactant of Route 3
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 4
Reactant of Route 4
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 5
Reactant of Route 5
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 6
Reactant of Route 6
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.